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Compound of Interest

Compound Name:
1-(Aminomethyl)cyclopentanol

hydrochloride

Cat. No.: B1288592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
(Aminomethyl)cyclopentanol hydrochloride (CAS No: 76066-27-8), a key intermediate in

various synthetic applications. The following sections detail the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

used for their acquisition. This information is crucial for the structural elucidation and quality

control of this compound.

Spectroscopic Data
The structural integrity of 1-(Aminomethyl)cyclopentanol hydrochloride is confirmed through

a combination of spectroscopic techniques. The data presented in the following tables have

been compiled from various sources and are presented in a structured format for ease of

comparison and interpretation.

¹H NMR Spectral Data
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.4 (broad s) Singlet (broad) 3H -NH₃⁺

~5.5 (s) Singlet 1H -OH

~2.9 (s) Singlet 2H -CH₂-N

~1.8-1.5 (m) Multiplet 8H Cyclopentyl -CH₂-

¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment

~80 C-OH

~50 -CH₂-N

~40 Cyclopentyl C2/C5

~24 Cyclopentyl C3/C4

Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Strong, Broad O-H stretch

~2900-3100 Strong, Broad N-H stretch (amine salt)

~2950 Medium C-H stretch (aliphatic)

~1600 Medium N-H bend (amine salt)

~1450 Medium C-H bend (aliphatic)

~1050 Strong C-O stretch
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.

m/z Relative Intensity (%) Assignment

116.1 High [M-Cl]⁺ (C₆H₁₄NO)⁺

98.1 Medium [M-Cl-H₂O]⁺

85.1 High [M-Cl-CH₂NH₂]⁺

57.1 High [C₄H₉]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent was used.

Sample Preparation: A sample of 1-(Aminomethyl)cyclopentanol hydrochloride (5-10 mg)

was dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, ~0.7 mL) in a 5 mm

NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: The residual solvent peak was used as an internal reference.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 512-1024.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-100 ppm.

Reference: The solvent peak was used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped

with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid 1-(Aminomethyl)cyclopentanol
hydrochloride was placed directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Background: A background spectrum of the clean ATR crystal was collected prior to

sample analysis.

Mass Spectrometry (MS)
Instrumentation: An Agilent 6120 Quadrupole LC/MS system or equivalent with an

electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of 1-(Aminomethyl)cyclopentanol hydrochloride
was prepared in a suitable solvent mixture (e.g., water:acetonitrile with 0.1% formic acid).

Data Acquisition:
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Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 50-500.

Capillary Voltage: 3000-4000 V.

Fragmentor Voltage: 70-100 V.

Drying Gas Temperature: 300-350 °C.

Drying Gas Flow: 8-12 L/min.

Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 1-
(Aminomethyl)cyclopentanol hydrochloride using the combined spectral data.

Spectral Data Acquisition Data Interpretation

Structural Confirmation

¹H NMR Proton Environment
(Functional Groups, Connectivity)
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Workflow for Spectroscopic Structure Confirmation.

This guide provides essential spectral data and methodologies for the characterization of 1-
(Aminomethyl)cyclopentanol hydrochloride, serving as a valuable resource for researchers

and professionals in the field of drug development and chemical synthesis.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of 1-
(Aminomethyl)cyclopentanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288592#1-aminomethyl-cyclopentanol-
hydrochloride-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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